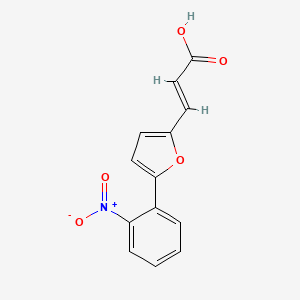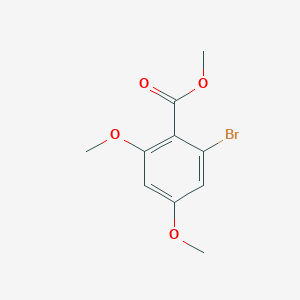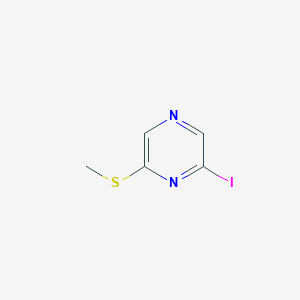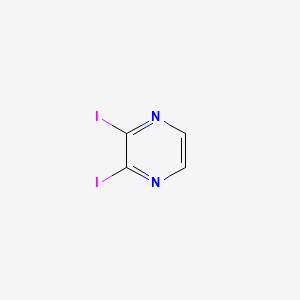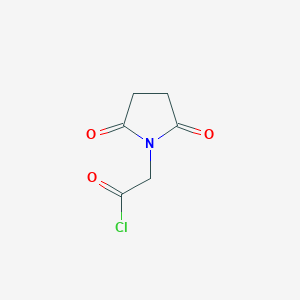
3-溴-4-氰基苯甲酸
描述
3-Bromo-4-cyanobenzoic acid is an organic compound with the molecular weight of 226.03 . It is also known by its IUPAC name, 3-bromo-4-cyanobenzoic acid .
Synthesis Analysis
A common method to synthesize 3-Bromo-4-cyanobenzoic acid involves the hydrogenation, amination, and bromination reactions of the corresponding nitrobenzoic acid . The 3-nitrobenzoic acid is reduced to 3-aminobenzoic acid through a reduction reaction. Then, the 3-aminobenzoic acid undergoes a bromination reaction to form 3-bromobenzoic acid. Finally, the 3-bromobenzoic acid reacts with sodium cyanide to produce 3-Bromo-4-cyanobenzoic acid .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-cyanobenzoic acid can be represented by the InChI code: 1S/C8H4BrNO2/c9-7-3-5 (8 (11)12)1-2-6 (7)4-10/h1-3H, (H,11,12) .Physical And Chemical Properties Analysis
3-Bromo-4-cyanobenzoic acid is a yellow to brown solid . It has a molecular weight of 226.03 and is stored at room temperature .科学研究应用
化学合成
3-溴-4-氰基苯甲酸的一个应用是化学合成。例如,它可以通过与芳基乙腈和 LDA(二异丙基酰胺锂)的反应来参与制备 2-氰基苯甲酸 (Wang、Maguire 和 Biehl,1998)。这个过程通过苯炔-3-羧酸酯中间体进行,在有机化学中对于生产各种苯甲酸衍生物很重要。
催化和偶联反应
另一个应用是催化和偶联反应。例如,包括类似于 3-溴-4-氰基苯甲酸的变体的溴苯甲酸已在催化剂自由 P-C(磷-碳)偶联反应中使用,在微波辐射下 (Jablonkai 和 Keglevich,2015)。这种方法提供了一种更绿色、更高效的合成膦酰苯甲酸的途径。
有机合成
3-溴-4-氰基苯甲酸及其衍生物也用于各种有机合成工艺。例如,2-溴-3-甲基苯甲酸是一种相关化合物,用作合成其他专门有机化合物的中间体 (Bunnett 和 Rauhut,2003)。这些中间体对于构建用于各种应用的复杂分子至关重要。
热力学和溶解度研究
正在研究溴苯甲酸,包括类似于 3-溴-4-氰基苯甲酸的化合物,以了解其热力学性质。对蒸气压、熔点和熔化焓的研究提供了对其热力学行为的见解,这对于了解其在各种应用中的行为至关重要 (Zherikova 等人,2016)。
超分子化学
在超分子化学领域,正在探索 3-溴-4-氰基苯甲酸的衍生物形成复杂分子组件的能力。正在研究这些组件在分子识别和新型材料开发等领域的潜在应用 (Varughese 和 Pedireddi,2006)。
安全和危害
属性
IUPAC Name |
3-bromo-4-cyanobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFUFPLTXVDCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-cyanobenzoic acid | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3273087.png)
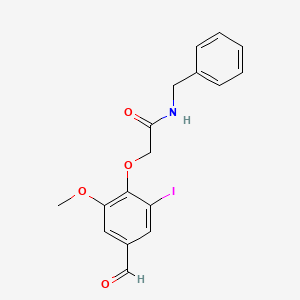

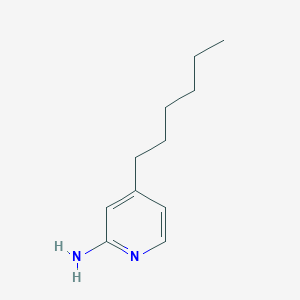
![5-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B3273125.png)
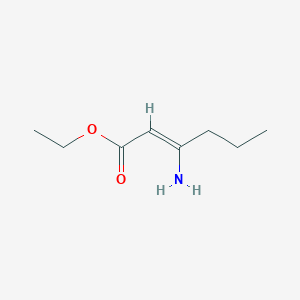
![Benzamide, N-[3-[(aminoiminomethyl)amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]-, hydrochloride (1:2)](/img/structure/B3273142.png)
